5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1043918-69-9
VCID: VC2676265
InChI: InChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3
SMILES: CN1C(=C(C(=N1)COC)C=O)Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1043918-69-9

Cat. No.: VC2676265

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde - 1043918-69-9

Specification

CAS No. 1043918-69-9
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3
Standard InChI Key QCKIUHYSEOWFEP-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)COC)C=O)Cl
Canonical SMILES CN1C(=C(C(=N1)COC)C=O)Cl

Introduction

Chemical Structure and Properties

5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole class of heterocycles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms adjacent to each other, which gives them distinctive chemical properties and biological activities.

Physical and Chemical Properties

The compound exhibits several key physical and chemical properties that are summarized in the following table:

PropertyValue
CAS No.1043918-69-9
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
IUPAC Name5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde
Standard InChIInChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3
Standard InChIKeyQCKIUHYSEOWFEP-UHFFFAOYSA-N
SMILESCN1C(=C(C(=N1)COC)C=O)Cl
Canonical SMILESCN1C(=C(C(=N1)COC)C=O)Cl
PubChem Compound54775530

Based on structural analysis and comparison with similar pyrazole derivatives, the compound is expected to be a crystalline solid at room temperature with a light yellow to white appearance.

Synthesis Methods

Vilsmeier-Haack Reaction

The synthesis of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves methods that introduce chloro and formyl groups into the pyrazole structure. The Vilsmeier-Haack reaction is commonly employed for such syntheses, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction is particularly effective for introducing formyl groups into electron-rich heterocyclic systems like pyrazoles.

As described in the literature for similar pyrazole derivatives, the Vilsmeier-Haack reaction proceeds via the following general mechanism:

  • Formation of an iminium salt from DMF and POCl₃

  • Electrophilic attack of this iminium salt on the electron-rich pyrazole ring

  • Hydrolysis of the resulting intermediate to yield the aldehyde product

Alternative Synthesis Routes

While the Vilsmeier-Haack reaction represents the most common approach, other potential synthetic routes for this compound may include:

  • Oxidation of the corresponding alcohol derivative

  • Direct formylation of a pre-functionalized pyrazole scaffold

  • Construction of the pyrazole ring with the aldehyde functionality already in place

In similar pyrazole synthesis procedures, researchers have reported that when performing reactions with hydrazones under Vilsmeier-Haack conditions, the reaction temperature typically ranges between 70-90°C, with reaction times of 3-4 hours to achieve optimal yields .

Chemical Reactivity

Reactivity of the Aldehyde Group

The aldehyde group at the 4-position of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is highly reactive and can participate in numerous transformations, including:

  • Oxidation to the corresponding carboxylic acid (5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

  • Reduction to the alcohol using various reducing agents such as sodium borohydride

  • Condensation reactions with amines to form imines or Schiff bases

  • Aldol condensations with active methylene compounds

Based on studies of similar pyrazole-carbaldehydes, the aldehyde group can engage in a variety of important synthetic transformations, including:

  • Knoevenagel condensations with compounds like ethyl cyanoacetate

  • Formation of hydrazones with hydrazine derivatives

  • Wittig reactions to form olefins

  • Addition reactions with organometallic reagents

Reactivity of the Pyrazole Ring

The pyrazole core of this molecule, while relatively stable under many reaction conditions, exhibits reactivity patterns influenced by the presence of its substituents:

  • The chloro group at the 5-position can undergo nucleophilic aromatic substitution reactions

  • The methoxymethyl group at the 3-position provides potential for further functionalization

  • The N-methyl group prevents tautomerization and stabilizes the ring structure

Biological Activities and Applications

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry due to its multiple functional groups that provide sites for further derivatization. Potential applications include:

  • Intermediate in the synthesis of more complex biologically active molecules

  • Starting material for the preparation of compounds with potential pharmaceutical applications

  • Model compound for structure-activity relationship studies in drug discovery programs

Applications in Organic Synthesis

In synthetic organic chemistry, 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can serve as:

  • A precursor for heterocyclic ring systems

  • A building block for the synthesis of pyrazole-based ligands

  • A reagent for the introduction of pyrazole moieties into more complex molecules

Structure-Activity Relationships

Effect of Substituents on Biological Activity

By analyzing similar pyrazole derivatives described in the literature, several structure-activity relationship patterns emerge:

  • The chloro substituent at the 5-position can significantly influence the compound's interaction with biological targets. For instance, in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the crystal packing exhibits weak intermolecular C—H⋯O interactions and short Cl⋯N contacts of 3.046 Å, which may be relevant to biological activities .

  • The size and electronic properties of substituents at the 4-position can markedly affect biological activity. Studies on BRAF inhibitors containing pyrazole structures have shown that substitution at the 4-position with methyl groups is tolerated and beneficial for activity, while larger substituents such as cyano or chlorine groups may lead to decreased activity .

  • The methoxymethyl group at the 3-position represents a distinctive feature of this compound compared to many other pyrazole derivatives and may confer unique properties or activities.

Comparison with Similar Pyrazole Derivatives

When comparing 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with similar compounds, several structural variations are noteworthy:

CompoundStructural DifferencesPotential Impact on Properties
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeContains a phenyl group at N1 instead of methyl; methyl at C3 instead of methoxymethylIncreased lipophilicity; different steric requirements
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehydeContains chloromethyl at C3 instead of methoxymethylMore reactive toward nucleophiles; potentially different biological activities
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydeContains trifluoromethyl at C3 instead of methoxymethylIncreased lipophilicity; potentially enhanced metabolic stability
5-Chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains carboxylic acid at C4 instead of aldehydeDifferent reactivity profile; increased polarity and hydrogen-bonding capabilities

Analytical Characterization

Spectroscopic Analysis

For the characterization of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, several spectroscopic techniques are typically employed:

  • NMR Spectroscopy: 1H NMR would show characteristic signals for:

    • The aldehyde proton (typically around 9-10 ppm)

    • The methyl group attached to N1 (around 3-4 ppm)

    • The methoxy group (around 3.3-3.5 ppm)

    • The methylene protons between the pyrazole ring and the methoxy group (around 4-5 ppm)

  • Infrared Spectroscopy: The compound would exhibit characteristic absorption bands for:

    • The C=O stretch of the aldehyde group (typically around 1680-1710 cm-1)

    • C-Cl stretching (around 600-800 cm-1)

    • C-O-C stretching of the methoxy group (around 1050-1150 cm-1)

  • Mass Spectrometry: The compound would show a molecular ion peak at m/z 188 (corresponding to C7H9ClN2O2), with characteristic fragmentation patterns.

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